3-methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-methyl-6-naphthalen-2-yl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3/c1-15-22-20(24(25,26)27)14-21(18-12-11-16-7-5-6-8-17(16)13-18)28-23(22)30(29-15)19-9-3-2-4-10-19/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAILQKYYDGNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832746-74-4 | |
| Record name | 3-METHYL-6-(2-NAPHTHYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the pyridine moiety through cyclization reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with biological activity heavily dependent on substituents. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group consistently enhances logP values (e.g., target compound: 5.78 vs. Y503-4568 : 5.79). Naphthyl and thienyl groups contribute similarly .
- Melting Points : Analogous compounds with aromatic substituents (e.g., 8 in ) exhibit melting points >170°C, suggesting the target compound’s mp is comparable.
Biological Activity
3-Methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a pyrazolo[3,4-b]pyridine derivative known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer significant pharmacological properties.
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities with our compound of interest. These derivatives have shown promising activity against various viral targets, suggesting that this compound may exhibit similar antiviral properties. For instance, compounds with modifications at specific positions on the pyrazole ring have demonstrated improved activity against viral replication in cellular models .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo compounds can provide insights into optimizing their biological activity. The trifluoromethyl group is often associated with increased potency and selectivity towards specific biological targets. In related studies, modifications at the 2 and 6 positions of the pyrazole ring have been correlated with enhanced activity against certain cancer cell lines and viral infections .
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 404.13692 | 194.7 |
| [M+Na]+ | 426.11886 | 210.2 |
| [M+NH₄]+ | 421.16346 | 201.0 |
| [M+K]+ | 442.09280 | 202.5 |
| [M-H]- | 402.12236 | 196.8 |
This table provides insights into the mass spectrometry behavior of the compound, which can be useful for analytical characterization.
Case Studies
While direct case studies specifically involving this compound are scarce, analogous compounds have been evaluated for their biological activities:
- Antiviral Activity : A study on related pyrazolo derivatives indicated that modifications at specific positions significantly enhanced their antiviral efficacy against HIV and other viruses.
- Anticancer Studies : Research on structurally similar compounds demonstrated potent cytotoxic effects in breast cancer cell lines, emphasizing the potential for further exploration of our compound in cancer therapeutics.
Q & A
Q. Basic Research Focus
- Liquid-liquid extraction : Separates organic intermediates using ethyl acetate/water phases .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (2–20%) removes unreacted starting materials .
- Recrystallization : High-purity crystals obtained via slow evaporation from DCM/hexane mixtures .
What spectroscopic and analytical methods confirm structure and purity?
Q. Basic Research Focus
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR) .
- HPLC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 463) and purity (>95%) .
- X-ray crystallography : Resolves crystal packing and substituent orientation using SHELXL refinement .
How to design experiments for evaluating biological activity?
Q. Advanced Research Focus
- In vitro assays : Kinase inhibition assays (IC₅₀ determination) using recombinant enzymes (e.g., EGFR, VEGFR) .
- Cell-based studies : Dose-response curves (0.1–100 μM) in cancer cell lines (e.g., MCF-7, A549) with cytotoxicity controls .
How to resolve contradictions between theoretical and experimental activity data?
Q. Advanced Research Focus
- Substituent analysis : Compare trifluoromethyl vs. chloro analogs; steric effects from naphthyl groups may alter binding .
- Orthogonal assays : Validate kinase inhibition with SPR (surface plasmon resonance) if enzymatic assays show discrepancies .
How can molecular docking guide mechanistic studies?
Q. Advanced Research Focus
- Docking workflows : Use AutoDock Vina to predict binding modes in ATP-binding pockets (PDB: 1M17) .
- Free energy calculations : MM-GBSA analysis ranks derivatives by predicted ΔG binding .
Table 2 : Example Docking Scores for Analogues (Hypothetical Data)
| Derivative | Docking Score (kcal/mol) | Target Protein |
|---|---|---|
| Parent compound | -9.2 | EGFR |
| 4-Methoxy analog | -8.5 | EGFR |
| 6-Naphthyl-substituted | -10.1 | VEGFR2 |
Best practices for X-ray crystallography using SHELX software
Q. Advanced Research Focus
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement : SHELXL parameterization for anisotropic displacement of trifluoromethyl groups; check for twinning with PLATON .
Designing SAR studies for derivatives
Q. Advanced Research Focus
- Systematic variation : Replace naphthyl with biphenyl or indole; modify CF₃ to Cl or OCF₃ .
- Activity cliffs : Synthesize 10–20 analogs with incremental changes to logP and polar surface area .
Analyzing thermal stability and decomposition pathways
Q. Advanced Research Focus
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., 220°C for parent compound) .
- DSC profiling : Identify polymorphic transitions (endothermic peaks at 150–160°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
